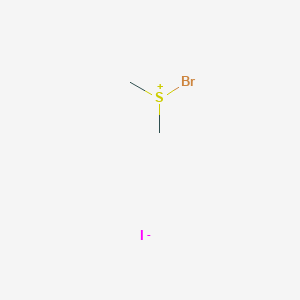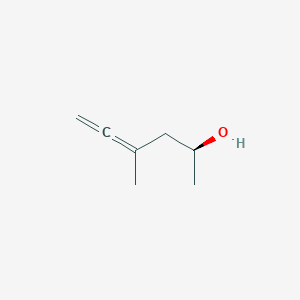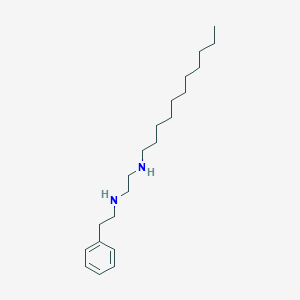
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is a synthetic compound that belongs to the class of diamines This compound is characterized by the presence of a phenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-phenylethyl bromide and undecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Aplicaciones Científicas De Investigación
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N1-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethyl group may facilitate binding to hydrophobic pockets, while the diamine backbone can form hydrogen bonds with target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2-Phenylethyl)-N~2~-decylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(2-Phenylethyl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(2-Phenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of both phenylethyl and undecyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
627521-02-2 |
|---|---|
Fórmula molecular |
C21H38N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N'-(2-phenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-2-3-4-5-6-7-8-9-13-17-22-19-20-23-18-16-21-14-11-10-12-15-21/h10-12,14-15,22-23H,2-9,13,16-20H2,1H3 |
Clave InChI |
OATRSGNYAQVLBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
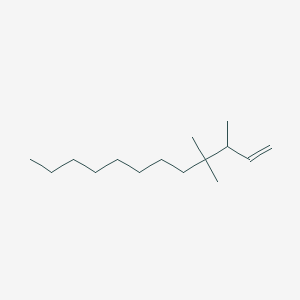
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
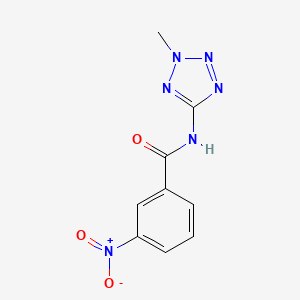
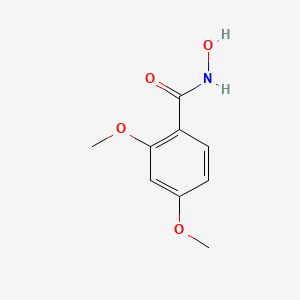
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
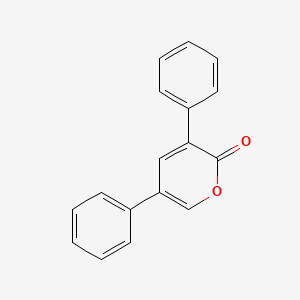
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
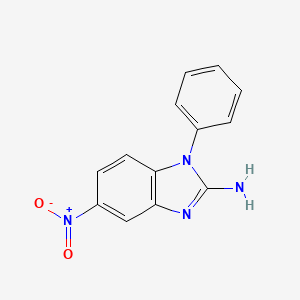
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
